Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that plays a significant role in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. It is recognized for its potential applications in the development of antihypertensive drugs and other therapeutic agents. The compound belongs to the class of esters, which are derived from carboxylic acids and alcohols.
Ethyl 4-hydroxy-4-phenylbutanoate can be synthesized through various chemical reactions, primarily involving the reduction of ketones or esters. Its synthesis often employs biocatalytic methods, utilizing microorganisms to achieve high enantiomeric purity, which is crucial for pharmaceutical applications.
This compound can be classified as:
The synthesis of ethyl 4-hydroxy-4-phenylbutanoate typically involves a few key methods:
In a typical biocatalytic synthesis:
Ethyl 4-hydroxy-4-phenylbutanoate has a molecular formula of C12H16O3. Its structure features:
Ethyl 4-hydroxy-4-phenylbutanoate can participate in several chemical reactions:
The reduction reaction typically shows high selectivity towards one enantiomer (often (R)-enantiomer), which is crucial for its application in pharmaceuticals . Analytical techniques such as gas chromatography and high-performance liquid chromatography are used to monitor reaction progress and product purity.
The mechanism by which ethyl 4-hydroxy-4-phenylbutanoate exerts its biological effects primarily involves its role as an intermediate in the synthesis of antihypertensive agents. The compound's hydroxy group enhances its reactivity, allowing it to participate in further transformations that lead to biologically active compounds.
The reduction of ketones or esters using biocatalysts involves:
Relevant data from studies indicate that the compound maintains high purity (>99%) when synthesized under optimized conditions .
Ethyl 4-hydroxy-4-phenylbutanoate has several scientific uses, particularly in medicinal chemistry:
This method employs concentrated sulfuric acid or p-toluenesulfonic acid as catalysts to esterify 4-hydroxy-4-phenylbutanoic acid. The reaction proceeds at reflux temperatures (110–120°C) in inert solvents (toluene or xylene) for 6–10 hours. Ethanol serves as both solvent and reactant in stoichiometric excess (3–5 equivalents) to drive equilibrium toward ester formation. Post-reaction purification involves neutralization, solvent evaporation, and vacuum distillation, yielding 65–78% of the target ester [5]. Key limitations include side reactions (dehydration or oligomerization) at elevated temperatures and energy-intensive distillation.
Ethyl benzoylacrylate undergoes catalytic hydrogenation using 5–10% Pd/C or Raney Ni under moderate H₂ pressure (3–5 atm) in polar solvents (methanol or ethyl acetate). This one-step conversion achieves 70–85% yield at 25–40°C within 4–8 hours. Selectivity challenges arise from over-reduction of the aromatic ring or carbonyl group, mitigated by substrate dilution (<0.5 M) and controlled H₂ flow. Recent advances utilize para-ethylbenzaldehyde as a precursor via Claisen condensation, enabling atom-economical access to unsaturated intermediates [5].
Table 1: Chemical Synthesis Optimization Parameters
Method | Catalyst/Reagent | Temperature | Yield | Key Limitation |
---|---|---|---|---|
Acid-catalyzed esterification | H₂SO₄ (2.5 mol%) | 110°C (reflux) | 65–78% | Dehydration side-products |
Hydrogenation | 5% Pd/C, H₂ (4 atm) | 40°C | 70–85% | Over-reduction side-reactions |
Whole-cell biocatalysts enable enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to the (R)-hydroxy ester. Rhodotorula minuta IFO 0920 and Candida holmii KPY 12402 achieve 90–95% ee under aerobic conditions in pH 7.0 phosphate buffer (30°C). A pad-packed interface bioreactor (3 L scale) immobilizes Candida holmii on polyurethane foam, allowing substrate diffusion through an organic phase (n-hexane). After 96 hours, 4.4 g of product is recovered via methanol extraction, yielding 58% with 99.1% chemical purity and 90% ee [4]. This system circumvents substrate cytotoxicity but requires lengthy reaction times.
Directed evolution of NAD-dependent d-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus ATCC 11842 yielded the double mutant Y52L/F299Y, enhancing activity toward bulky substrates like OPBA. Coexpressed with Candida boidinii formate dehydrogenase (FDH) in Escherichia coli BL21(DE3), this system regenerates NADH via formate oxidation. Optimized conditions (pH 7.4, 37°C) convert 73.4 mM OPBA to (R)-HPBA in 90 minutes (>99% ee, 97.8% conversion) [3]. Fusion-expression strategies further improve efficiency: linking carbonyl reductase (CpCR) to glucose dehydrogenase (GDH) via peptide spacers in E. coli BL21-pETDuet-1-GDH-L-CpCR boosts activity to 69.78 U/mg, enabling 98.3% conversion of 30 mM OPBE with 99.9% ee [7] [9].
Table 2: Biocatalyst Performance Comparison
Biocatalyst System | Productivity | ee | Scale | Cofactor Regeneration |
---|---|---|---|---|
Candida holmii (interface reactor) | 0.46 g/L·h | 90% | 3 L | Endogenous NADPH |
d-nLDHY52L/F299Y/FDH | 47.9 mM/h | >99% | 100 mL | Formate → CO₂ |
GDH-L-CpCR fusion | 1960 U/mL* | 99.9% | High-density | Glucose → Gluconolactone |
*Volumetric activity after high-density fermentation
Two advanced reactor designs address substrate inhibition and mass transfer limitations:
Table 3: Reactor Performance Metrics
Reactor Type | Substrate Loading | Catalyst Yield | Space-Time Yield | Stability |
---|---|---|---|---|
Pad-packed interface | 50 g/L | 0.58 g/g cells | 0.46 g/L·h | Single batch |
Biphasic continuous | 330 g/L | 31.7 g/g cells | 660 g/L·d⁻¹ | 10 cycles (membrane) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2